2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
This compound features a phthalazin-1-one core substituted at the 2-position with a 4-methylphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 2-methylphenyl substituent. The 1,2,4-oxadiazole moiety is a five-membered heterocycle known for its stability and role in medicinal chemistry, often contributing to hydrogen bonding or π-π stacking interactions.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-15-11-13-17(14-12-15)28-24(29)20-10-6-5-9-19(20)21(26-28)23-25-22(27-30-23)18-8-4-3-7-16(18)2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQOTJJLDWUEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Oxadiazolyl Group: The oxadiazolyl group can be introduced through the reaction of the phthalazinone intermediate with a suitable nitrile oxide, which is generated in situ from the corresponding nitrile and an oxidizing agent.
Substitution with Methylphenyl Groups: The final step involves the substitution of the phthalazinone core with methylphenyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Lipophilicity : The target compound’s methyl groups likely confer higher logP values compared to the methoxy (polar) and bromo (heavy atom) analogs, favoring passive diffusion across biological membranes.
Bromo Substituent (): Adds steric bulk and halogen-bonding capability, which could enhance interactions with hydrophobic protein pockets .
Molecular Weight : The brominated analog exceeds 400 g/mol, approaching the "Rule of Five" limit for drug-likeness, whereas the target and methoxy analogs remain below this threshold .
Biological Activity
The compound 2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a unique structure that includes:
- A dihydrophthalazinone core.
- An oxadiazole moiety which is known for its diverse biological activities.
- Two aromatic rings that may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives often exhibit anticancer properties . For instance, studies have shown that similar oxadiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| This compound | Induces apoptosis | Breast cancer | |
| 1,3,4-Oxadiazole derivatives | Inhibits cell cycle | Lung cancer |
Anti-inflammatory Properties
In addition to anticancer activity, this compound has shown promise in anti-inflammatory applications. The incorporation of the oxadiazole ring is believed to enhance the modulation of inflammatory pathways.
Case Study: A derivative with a similar structure was tested in animal models and demonstrated significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) when administered at therapeutic doses.
Antimicrobial Activity
The compound's biological profile also extends to antimicrobial activities. The presence of hydrophobic aromatic groups likely contributes to its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Apoptosis Induction
The proposed mechanism for the anticancer activity involves the activation of caspase pathways leading to apoptosis. This is particularly relevant in cancer cells that exhibit resistance to conventional therapies.
Inhibition of Enzymatic Activity
The oxadiazole component may interact with specific enzymes involved in tumor progression or inflammation. For instance, it could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Synthesis and Evaluation
Recent studies have focused on synthesizing various analogs of this compound to evaluate their biological activities systematically. The modifications made to the oxadiazole and phenyl rings have been shown to significantly influence their pharmacological profiles.
Findings:
- Structural modifications led to enhanced lipophilicity and improved binding affinity to target proteins.
- Some derivatives exhibited greater selectivity for cancer cells over normal cells, suggesting a potential for reduced side effects.
Clinical Implications
The ongoing research into this compound emphasizes its potential as a lead candidate for drug development. Clinical trials assessing its efficacy and safety in humans are warranted based on preclinical findings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
